2-(cyclopropylmethyl)-5-ethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Description

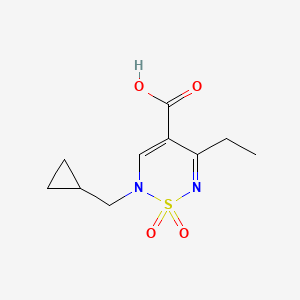

This compound belongs to the 1,2,6-thiadiazine-1,1-dioxide class, characterized by a six-membered heterocyclic ring containing sulfur, nitrogen, and oxygen atoms. The substituents at positions 2 and 5—cyclopropylmethyl and ethyl groups, respectively—alongside the carboxylic acid at position 4, define its structural and functional uniqueness. Though specific pharmacological data are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly as a protease inhibitor or enzyme modulator.

Properties

Molecular Formula |

C10H14N2O4S |

|---|---|

Molecular Weight |

258.30 g/mol |

IUPAC Name |

2-(cyclopropylmethyl)-5-ethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |

InChI |

InChI=1S/C10H14N2O4S/c1-2-9-8(10(13)14)6-12(5-7-3-4-7)17(15,16)11-9/h6-7H,2-5H2,1H3,(H,13,14) |

InChI Key |

ZODXBPWLSZWJLS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NS(=O)(=O)N(C=C1C(=O)O)CC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethyl)-5-ethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethyl)-5-ethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often used under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents involved.

Scientific Research Applications

2-(cyclopropylmethyl)-5-ethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethyl)-5-ethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its analogs:

*Calculated molecular formula based on substituent analysis.

Key Observations:

The fluorophenylmethyl group in the analog (1443978-88-8) introduces aromaticity and polarity, balancing lipophilicity and solubility .

Steric and Electronic Contributions :

- The cyclopropylmethyl group (common in the target and C₉H₁₂N₂O₄S analog) imposes steric hindrance, which may limit rotational freedom but improve target selectivity.

- The 1,1-dioxo moiety in all compounds stabilizes the thiadiazine ring through electron-withdrawing effects, reducing metabolic degradation .

Aromatic vs. Aliphatic Substituents :

Functional and Hypothetical Activity Comparisons

While direct biological data are unavailable, inferences can be drawn from structural trends:

- Enzyme Inhibition Potential: The carboxylic acid group in all compounds suggests chelation or ionic interactions with catalytic residues (e.g., in metalloproteases). The ethyl group in the target compound may extend residence time in hydrophobic active sites compared to smaller methyl groups .

- Metabolic Stability : The cyclopropylmethyl group’s rigidity may reduce oxidative metabolism, improving half-life relative to fluorophenyl-containing analogs, which are prone to CYP450-mediated defluorination .

Biological Activity

2-(Cyclopropylmethyl)-5-ethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

- Molecular Formula : C₉H₁₁N₃O₃S

- Molecular Weight : 258.29 g/mol

- CAS Number : 72324-39-1

The thiadiazine ring system is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the cyclopropylmethyl group may enhance the compound's interaction with biological targets through unique steric and electronic effects.

Antimicrobial Activity

Several studies have reported that thiadiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(cyclopropylmethyl)-5-ethyl-1,1-dioxo-1,2,6-thiadiazine have shown efficacy against various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-(Cyclopropylmethyl)-5-ethyl-1,1-dioxo-1,2,6-thiadiazine | E. coli | 15 |

| 2-(Cyclopropylmethyl)-5-ethyl-1,1-dioxo-1,2,6-thiadiazine | S. aureus | 18 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. The DPPH radical scavenging assay indicated that it possesses a moderate ability to neutralize free radicals.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 50 | 50 |

| 100 | 70 |

Study on Anticancer Properties

A recent study investigated the effects of thiadiazine derivatives on cancer cell lines. The results indicated that compounds with similar structures to 2-(cyclopropylmethyl)-5-ethyl-1,1-dioxo-1,2,6-thiadiazine exhibited cytotoxic effects against various cancer cell lines.

Example Findings :

- Cell Line : MCF-7 (breast cancer)

- IC₅₀ : 12 µM

- Cell Line : HeLa (cervical cancer)

- IC₅₀ : 15 µM

Mechanistic Insights

The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. These effects were confirmed through flow cytometry and caspase activity assays.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazines is often influenced by substituents on the ring structure. Variations in the cyclopropylmethyl group and the ethyl chain can significantly alter potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.